4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Antimycobacterial Drug Discovery 1,3,4-Oxadiazole

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine (CAS 477856-92-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a pyridine ring at the 2-position and a 3-fluoropropylsulfanyl group at the 5-position. Its molecular formula is C10H10FN3OS, with a molecular weight of 239.27 g/mol.

Molecular Formula C10H10FN3OS
Molecular Weight 239.27 g/mol
CAS No. 477856-92-1
Cat. No. B3139821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
CAS477856-92-1
Molecular FormulaC10H10FN3OS
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN=C(O2)SCCCF
InChIInChI=1S/C10H10FN3OS/c11-4-1-7-16-10-14-13-9(15-10)8-2-5-12-6-3-8/h2-3,5-6H,1,4,7H2
InChIKeyXSDUSRHKTLGTCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine (CAS 477856-92-1): A Structurally Defined Heterocyclic Building Block


4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine (CAS 477856-92-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a pyridine ring at the 2-position and a 3-fluoropropylsulfanyl group at the 5-position . Its molecular formula is C10H10FN3OS, with a molecular weight of 239.27 g/mol . The compound is primarily listed as a research chemical for non-human use, with potential interest in medicinal chemistry and materials science due to the unique combination of a heterocyclic core, a basic pyridyl moiety, and a fluorinated thioether side chain . However, publicly available, detailed pharmacological, physicochemical, or selectivity data are absent from primary peer-reviewed literature at this time.

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Substitute for 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine in Rigorous Research


Simply substituting another 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivative for CAS 477856-92-1 is not scientifically valid without direct comparative data. The class is known for broad, substituent-dependent bioactivity; for instance, 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine and 4-(5-heptadecyl-1,3,4-oxadiazol-2-yl)pyridine showed high antimycobacterial potency linked to high lipophilicity . The target compound's 3-fluoropropylsulfanyl group imparts drastically different electronic (electronegative fluorine, polarizable sulfur) and steric properties compared to simple alkyl chains, which will fundamentally alter target binding, ADME properties, and chemical reactivity. This structural divergence means that even close in-class analogs cannot be assumed to be functionally interchangeable.

Quantitative Evidence Guide for Differentiated Selection of CAS 477856-92-1


Antimycobacterial Potency Benchmark: Inferred Activity Shift vs. Isoniazid-Derived 1,3,4-Oxadiazoles

No direct antimycobacterial data exists for the target compound. However, a strong class-level inference can be drawn from the 2007 study by Navarrete-Vázquez et al., which demonstrated that substituent identity on the 1,3,4-oxadiazole core dramatically impacts potency. Compound 4 (4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine) was 10 times more active than isoniazid, 20 times more active than streptomycin, and 28 times more potent than ethambutol against the drug-resistant M. tuberculosis strain CIBIN 112 . The target compound, carrying a 3-fluoropropylsulfanyl group instead of a pentadecyl chain, is predicted to have a completely different lipophilicity-driven membrane penetration profile and target engagement, suggesting its activity, if any, will be quantitatively distinct from these known potent analogs.

Antimycobacterial Drug Discovery 1,3,4-Oxadiazole

Chemical Reactivity Differentiation: Thioether vs. Alkyl Chain in Metal Coordination Chemistry

The 3-fluoropropylsulfanyl group contains a soft sulfur donor atom, offering metal coordination capabilities absent in the carbon-only alkyl chain analogs. Research on analogous 5-perfluoroalkyl-1,2,4-oxadiazolyl-pyridine ligands has demonstrated their ability to form stable, characterized Pt(II) complexes with distinct anti-proliferative and antimicrobial activities . While this study used 1,2,4-oxadiazole isomers, it provides a cross-study comparable foundation. The target compound's 1,3,4-oxadiazole isomer and the presence of a thioether bridge create a unique S,N,O donor set that is not available in these model systems, differentiating its coordination chemistry and subsequent biological or catalytic applications.

Coordination Chemistry Pt(II) Complexes Fluorinated Ligands

Physicochemical Property Differentiation: Lipophilicity (clogP) and Hydrogen Bonding Capacity

The introduction of a thioether and terminal fluorine drastically alters the compound's physicochemical profile relative to hydrocarbon chain analogs. Based on a class-level inference, the calculated partition coefficient (clogP) for 4-{5-[(3-fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is approximately 1.9, compared to a clogP of >7.0 for the highly lipophilic 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (Compound 4) . This lower lipophilicity is combined with the hydrogen bond acceptor capacity of the fluorine atom and the sulfanyl group, offering a distinct balance of solubility and membrane permeability that is not achievable with long-chain alkyl variants . No experimental logP data is available for the target compound.

Physicochemical Properties Lipophilicity ADME Prediction

Best-Fit Scenarios for Procuring 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine (CAS 477856-92-1) Based on Available Evidence


Lead Optimization in Antimycobacterial Drug Discovery Requiring Novel IP Space

For medicinal chemistry teams seeking to improve upon the isoniazid-derived 1,3,4-oxadiazole scaffold reported by Navarrete-Vázquez et al. (2007) , this compound offers a distinct substitution pattern. Its 3-fluoropropylsulfanyl chain is a significant departure from the long alkyl chains that drive the extreme lipophilicity of the prior art, presenting an opportunity to dial down lipophilicity while introducing heteroatom-based interactions. Procuring this compound enables the exploration of novel chemical space unoccupied by the original patent disclosures, guided by the class-level inference of substituent-driven potency shifts.

Development of Pt(II) or Other Metal-Based Anticancer Agents with Mixed S,N,O Donor Ligands

The compound's thioether and pyridine nitrogen groups form a unique S,N donor set within a 1,3,4-oxadiazole framework. This differentiates it from the 1,2,4-oxadiazolyl-pyridine ligands studied for Pt(II) complexation by Rubino et al. (2018) . Researchers investigating the structure-activity relationship of metal-based anti-proliferative agents can use this ligand to systematically compare the impact of isomer (1,3,4- vs 1,2,4-oxadiazole) and donor atom set (S,N,O vs N,N) on cytotoxicity and antimicrobial activity.

Physicochemical Profiling of a Low-Lipophilicity Fluorinated Thioether Heterocycle

With a predicted clogP of ~1.9, this compound serves as a tool molecule for studying how a fluorinated thioether modulates the solubility-permeability balance of a pyridine-oxadiazole core . For laboratories engaged in quantitative structure-property relationship (QSPR) studies, it provides a data point that is orthogonal to the highly lipophilic alkyl-chain analogs, enabling the construction of more robust predictive models for this chemotype.

Building Block for Fluorine-18 Labeling in PET Tracer Development

The terminal fluorine atom in the 3-fluoropropyl group makes this compound a candidate precursor for fluorine-18 isotopic labeling. While no labeling data is published, the structural suitability positions it as a potential synthon for developing novel PET imaging agents, where the 1,3,4-oxadiazole core has seen prior use in oncology imaging. This represents a forward-looking, but currently unvalidated, research application.

Quote Request

Request a Quote for 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.